1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAFXYKYQUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common starting materials might include cyclohexyl derivatives and pyrazole precursors. One possible route involves the coupling of pyridin-2-yloxycyclohexane with trimethylpyrazole under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods: For industrial production, large-scale synthetic strategies would require optimization for yield and purity. This may involve the use of batch or continuous flow reactors, precise control of reaction temperatures, and the use of high-efficiency catalysts to reduce by-products and ensure consistency in production.
Chemical Reactions Analysis
Types of reactions it undergoes: 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common reagents and conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Typically involves nucleophilic reagents in the presence of base catalysts such as sodium hydroxide or potassium tert-butoxide.
Major products formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives including hydroxylated or halogenated products, which can further be functionalized for specific applications.
Scientific Research Applications
Chemistry:
As a precursor in the synthesis of more complex molecules.
As a ligand in coordination chemistry.
Biology and Medicine:
Potential bioactivity as a pharmaceutical compound or biological probe.
Used in the study of protein-ligand interactions.
Industry:
Application in the development of novel materials or as an intermediate in the synthesis of polymers.
Mechanism of Action
The compound exerts its effects through specific molecular interactions. The pyridin-2-yloxy group is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which can affect the binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrazole-Carboxamide Derivatives
The pyrazole-carboxamide scaffold is widely studied due to its versatility in drug design. Key structural analogs include:
Key Observations :
- The target compound’s rigid (1r,4r)-cyclohexyl group distinguishes it from planar or less conformationally restricted analogs (e.g., ’s pyrazolines). This rigidity may enhance binding selectivity to sterically demanding targets.
Substituent Effects on Physicochemical Properties
Substituents on the pyrazole ring and carboxamide linkage critically influence properties such as logP, solubility, and metabolic stability:
Stereochemical Considerations
The (1r,4r)-cyclohexyl configuration is critical for spatial orientation. highlights the importance of stereochemistry in cyclohexyl-piperazine derivatives, where (1R,4R) and (1S,4S) diastereomers (e.g., compounds 284 and 285) exhibit distinct synthetic pathways and reactivity . Similarly, the stereospecificity of the target compound’s cyclohexyl group may dictate its pharmacokinetic profile and target affinity compared to racemic or non-chiral analogs.
Biological Activity
1,3,5-Trimethyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide (CAS Number: 2034222-85-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₄N₄O₂
- Molecular Weight : 328.4 g/mol
- Structure : The compound features a pyrazole ring substituted with a carboxamide group and a pyridine moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing IC₅₀ values that suggest potent activity against liver and lung carcinoma cell lines .
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | Liver carcinoma | 5.35 | |
| This compound | Lung carcinoma | 8.74 | |
| Cisplatin (control) | Liver carcinoma | 3.78 | |
| Cisplatin (control) | Lung carcinoma | 6.39 |
Acaricidal and Insecticidal Activities
The compound has also been evaluated for its acaricidal and insecticidal properties against pests like Tetranychus cinnabarinus and Plutella xylostella. In bioassays conducted at concentrations of 200 µg/mL to 400 µg/mL, certain derivatives exhibited significant mortality rates compared to control substances .
| Target Pest | Concentration (µg/mL) | Mortality (%) | Reference |
|---|---|---|---|
| Tetranychus cinnabarinus | 400 | 90.0 | |
| Plutella xylostella | 200 | 100.0 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways involved in cancer proliferation and pest resistance. The presence of the pyrazole and pyridine structures suggests potential interactions with enzymes or receptors that are crucial in these biological processes.
Case Studies
Several studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Cytotoxicity Studies : A comprehensive evaluation of various pyrazole derivatives indicated that modifications in the molecular structure significantly influenced their cytotoxic potential against different cancer cell lines .
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited cell growth effectively while showing lower toxicity towards normal cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrazole-4-carboxylic acid derivatives with substituted cyclohexylamines. Key steps include:
- Cyclohexylamine functionalization : Introduction of pyridin-2-yloxy groups via nucleophilic aromatic substitution under reflux with K₂CO₃ as a base (common in analogous compounds) .
- Carboxamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to link the pyrazole core to the cyclohexylamine moiety. Solvent choice (e.g., DMF vs. DCM) and temperature (0–25°C) critically affect yield .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
- Optimization Strategy : Design of Experiments (DoE) approaches, such as factorial designs, can systematically vary parameters (e.g., stoichiometry, solvent ratios) to maximize yield while minimizing side products .
Q. How can spectroscopic and computational methods be integrated to characterize the compound’s structure and confirm stereochemistry?
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyloxy vs. pyrazinyloxy) and cyclohexyl stereochemistry ((1r,4r) configuration). NOESY experiments resolve spatial proximity of methyl groups on the pyrazole ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, distinguishing between isomers (e.g., pyridin-2-yl vs. pyridin-3-yl substitution) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyridin-2-yloxy group and cyclohexyl stereochemistry in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in the pyridinyloxy group (e.g., pyrazinyl, thiazolyl) and stereoisomeric cyclohexylamines ((1s,4s) vs. (1r,4r)) .
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using enzyme inhibition assays or cellular models. Compare IC₅₀ values to map substituent effects .
- Computational Docking : Molecular docking (AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonding with pyridinyl oxygen) and steric effects of cyclohexyl stereochemistry .
Q. What strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across assays) for this compound?
- Methodological Answer :
- Assay Validation : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., hierarchical clustering, PCA) to compare datasets from multiple labs and identify outlier conditions .
- Off-Target Profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific binding .
Q. How can computational reaction path search methods accelerate the discovery of novel derivatives with enhanced stability?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction intermediates (e.g., transition states in cyclohexylamine functionalization) and identify low-energy pathways .
- Machine Learning (ML) : Train ML models on existing reaction data to predict feasible synthetic routes and stable derivatives (e.g., substituents reducing metabolic degradation) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies hydrolytically labile groups (e.g., carboxamide bonds) for targeted modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
